molecular formula C17H19ClN2O2 B6718265 N-[(2S)-2-(4-chlorophenoxy)propyl]-2-(3-methylpyridin-4-yl)acetamide

N-[(2S)-2-(4-chlorophenoxy)propyl]-2-(3-methylpyridin-4-yl)acetamide

Cat. No.: B6718265
M. Wt: 318.8 g/mol
InChI Key: JBUHEKXMQKKUIP-ZDUSSCGKSA-N
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Description

N-[(2S)-2-(4-chlorophenoxy)propyl]-2-(3-methylpyridin-4-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenoxy group, a pyridinyl group, and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[(2S)-2-(4-chlorophenoxy)propyl]-2-(3-methylpyridin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-12-10-19-8-7-14(12)9-17(21)20-11-13(2)22-16-5-3-15(18)4-6-16/h3-8,10,13H,9,11H2,1-2H3,(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUHEKXMQKKUIP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CC(=O)NCC(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)CC(=O)NC[C@H](C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(4-chlorophenoxy)propyl]-2-(3-methylpyridin-4-yl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.

    Synthesis of the pyridinyl intermediate: The pyridinyl intermediate can be synthesized by reacting 3-methylpyridine with an appropriate acylating agent.

    Coupling of intermediates: The chlorophenoxy and pyridinyl intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(4-chlorophenoxy)propyl]-2-(3-methylpyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-2-(4-chlorophenoxy)propyl]-2-(3-methylpyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[(2S)-2-(4-chlorophenoxy)propyl]-2-(3-methylpyridin-4-yl)acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern on the phenoxy or pyridinyl groups.

    Other acetamide derivatives: Compounds with different substituents on the acetamide moiety, which may exhibit different biological activities.

    Pyridinyl derivatives: Compounds with variations in the pyridinyl group, which can affect their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

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